2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Overview
Description
“2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine” is a chemical compound. It is a derivative of pyrimidin-4-amine . Pyrimidin-4-amine derivatives are known for their broad range of biological and pharmacological activities, including anti-bacterial, anti-tumor, and anti-diabetic properties .
Synthesis Analysis
The synthesis of similar compounds, such as N-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives, has been reported . The process involves reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno [2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to produce 2,4-dichlorothieno [2,3-d]pyrimidine, which is further reacted with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give the final product .Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have explored the synthesis and chemical reactivity of pyrimidine derivatives, revealing their versatility in chemical synthesis. For instance, Gazizov et al. (2015) developed a method for synthesizing 2-(2-arylpyrrolidin-1-yl)pyrimidines through acid-catalyzed intramolecular cyclization, highlighting the reactivity of related pyrimidin-2-amine compounds with phenols to produce derivatives with moderate to good yields (Gazizov et al., 2015). Similarly, El-Deeb et al. (2008) synthesized new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a palladium catalyst, demonstrating the compound's potential for creating heterocyclic compounds (El-Deeb et al., 2008).
Biological Evaluation and Potential Anticancer Activity
Research into the biological evaluation of pyrimidine derivatives indicates potential anticancer activities. Wei and Malhotra (2012) designed and synthesized pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents, identifying compounds with selective activities against breast and renal cancer cell lines (Wei & Malhotra, 2012). Rashid et al. (2014) also synthesized new pyrimidine derivatives coupled with thiazolidin-4-one, demonstrating significant in vitro anticancer activities against a full NCI 60 cell line panel (Rashid et al., 2014).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) explored the use of pyrimidinic Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating the compounds' effectiveness even at low concentrations and suggesting their potential application in corrosion protection (Ashassi-Sorkhabi et al., 2005).
properties
IUPAC Name |
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-15-9(16-4-2)7-13-8-5-6-12-10(11)14-8/h5-6,9H,3-4,7H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCMQKDCRALOMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=NC(=NC=C1)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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